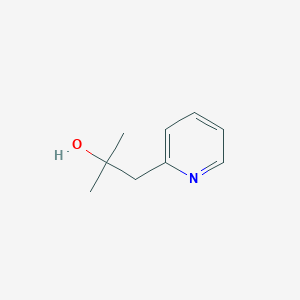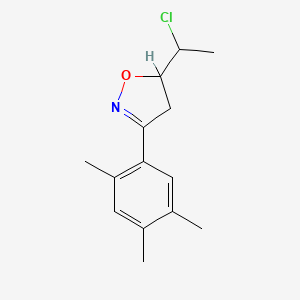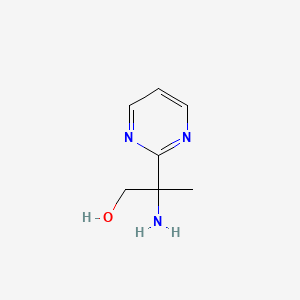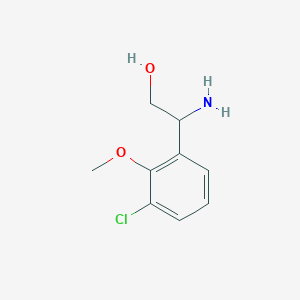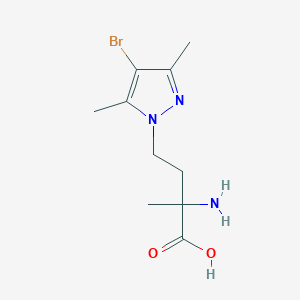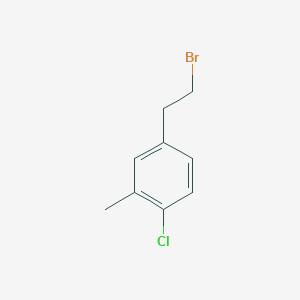
Methyl 5-(piperazin-1-ylmethyl)furan-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(piperazin-1-ylmethyl)furan-2-carboxylate: is a heterocyclic compound that features a furan ring substituted with a piperazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(piperazin-1-ylmethyl)furan-2-carboxylate typically involves the reaction of methyl 5-(chloromethyl)furan-2-carboxylate with piperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: For industrial-scale production, the process can be optimized by using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in scaling up the production while maintaining the purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Methyl 5-(piperazin-1-ylmethyl)furan-2-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, especially at the piperazine moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Applications De Recherche Scientifique
Chemistry: Methyl 5-(piperazin-1-ylmethyl)furan-2-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new heterocyclic compounds with potential biological activities .
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. It has shown promise in the development of new therapeutic agents targeting various diseases .
Medicine: The compound is being investigated for its potential use in the treatment of bacterial infections and cancer. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in chemical manufacturing .
Mécanisme D'action
The mechanism of action of Methyl 5-(piperazin-1-ylmethyl)furan-2-carboxylate involves its interaction with specific molecular targets in biological systems. The piperazine moiety allows it to bind to receptors or enzymes, modulating their activity. This interaction can lead to the inhibition of bacterial growth or the induction of apoptosis in cancer cells. The furan ring contributes to the compound’s stability and reactivity, enhancing its overall biological activity .
Comparaison Avec Des Composés Similaires
- Methyl 5-(chloromethyl)furan-2-carboxylate
- Methyl 5-(aminomethyl)furan-2-carboxylate
- Methyl 5-(hydroxymethyl)furan-2-carboxylate
Comparison:
- Methyl 5-(piperazin-1-ylmethyl)furan-2-carboxylate stands out due to the presence of the piperazine moiety, which enhances its ability to interact with biological targets.
- Methyl 5-(chloromethyl)furan-2-carboxylate is more reactive but less specific in its biological interactions.
- Methyl 5-(aminomethyl)furan-2-carboxylate has similar reactivity but lacks the enhanced binding properties of the piperazine group.
- Methyl 5-(hydroxymethyl)furan-2-carboxylate is more hydrophilic and may have different solubility and bioavailability profiles .
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Propriétés
Formule moléculaire |
C11H16N2O3 |
|---|---|
Poids moléculaire |
224.26 g/mol |
Nom IUPAC |
methyl 5-(piperazin-1-ylmethyl)furan-2-carboxylate |
InChI |
InChI=1S/C11H16N2O3/c1-15-11(14)10-3-2-9(16-10)8-13-6-4-12-5-7-13/h2-3,12H,4-8H2,1H3 |
Clé InChI |
XZOKENGVUBFZPT-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(O1)CN2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


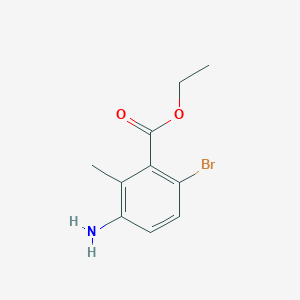
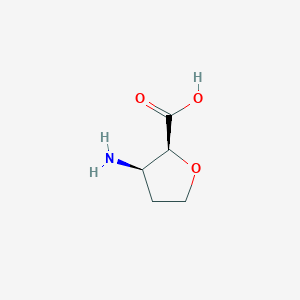
![1-[2-(1-Aminoethyl)morpholin-4-yl]-2-(7-methoxynaphthalen-1-yl)ethan-1-one hydrochloride](/img/structure/B13549722.png)
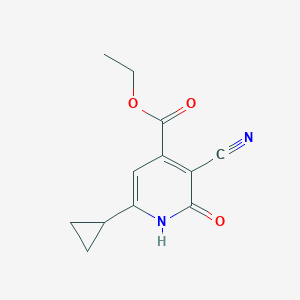
![Methyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate](/img/structure/B13549734.png)


